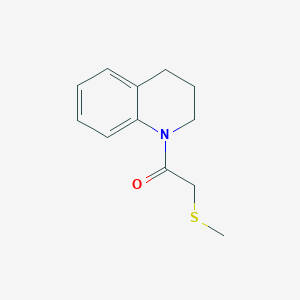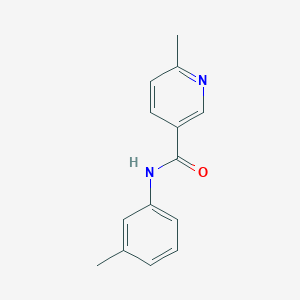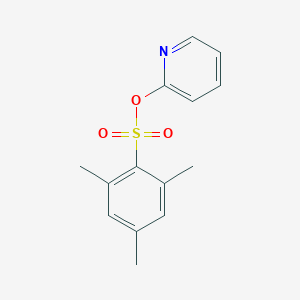![molecular formula C24H21N3O B7479599 N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinoline carboxamides. DMQX has been studied extensively in the field of neuroscience due to its ability to block the activity of glutamate receptors, which play a crucial role in the transmission of signals between nerve cells in the brain.
Mécanisme D'action
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide acts as a selective antagonist for the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the brain. By blocking the activity of these receptors, N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide can inhibit the transmission of signals between nerve cells, leading to a decrease in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide can decrease the release of glutamate, increase the uptake of glutamate, and decrease the activity of AMPA receptors. N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide in lab experiments is its high selectivity for the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of these receptors in various neurological disorders. However, one limitation of using N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide is that it can have off-target effects on other glutamate receptor subtypes, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide. One area of interest is the development of more selective AMPA receptor antagonists that can be used to study the specific role of these receptors in different neurological disorders. Another area of interest is the development of new methods for delivering N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide to the brain, which could potentially enhance its neuroprotective effects. Finally, there is ongoing research into the potential use of N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide as a therapeutic agent for various neurological disorders, although more research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylaniline to produce N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide as a white crystalline powder.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide has been used extensively in scientific research to study the role of glutamate receptors in the brain. Specifically, N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide is used as a selective antagonist for the AMPA subtype of glutamate receptors, which are known to play a crucial role in synaptic plasticity, learning, and memory. N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide has also been used to study the role of glutamate receptors in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-27(2)19-14-12-18(13-15-19)25-24(28)21-16-23(17-8-4-3-5-9-17)26-22-11-7-6-10-20(21)22/h3-16H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVALPIOZOKELQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)
![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)
![1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B7479554.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)



![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)

